(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone
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Overview
Description
(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone is a complex organic compound with the molecular formula C24H26N2O3 and a molecular weight of 390.47 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a quinoline ring, a morpholine ring, and a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone typically involves multiple steps, including the formation of the quinoline ring, the attachment of the tert-butyl group, and the incorporation of the morpholine ring. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(2-(4-(tert-Butyl)phenoxy)quinoline: Lacks the morpholine ring, which may affect its biological activity.
(4-(tert-Butyl)phenoxy)quinoline: Lacks both the morpholine ring and the methanone group, resulting in different chemical properties.
(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)methanone: Lacks the morpholine ring, which may influence its reactivity and applications.
Uniqueness
The presence of both the morpholine ring and the tert-butyl group in (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone makes it unique compared to similar compounds
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[2-(4-tert-butylphenoxy)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C24H26N2O3/c1-24(2,3)17-8-10-18(11-9-17)29-22-16-20(19-6-4-5-7-21(19)25-22)23(27)26-12-14-28-15-13-26/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
STPNCFFZOIRROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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